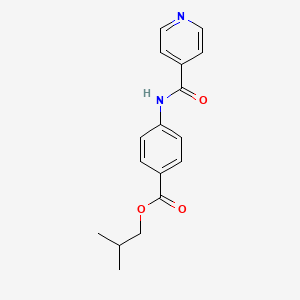

isobutyl 4-(isonicotinoylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds involves esterification reactions, where isobutyl groups are introduced into benzoic acid derivatives. For example, the synthesis of isobutyl p-(dimethylamino) benzoate was achieved through the esterification of p-(dimethylamino)-benzoic acid with isobutanol, using p-toluene sulfonic acid as a catalyst under optimized conditions, yielding an 89% product (W. Jian, Xu Xing-you, & Z. Jun, 2006). Such methodologies might be adaptable for synthesizing isobutyl 4-(isonicotinoylamino)benzoate by substituting appropriate isonicotinic amino components.

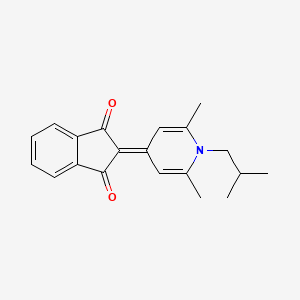

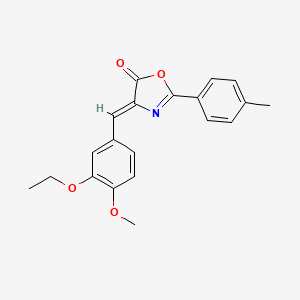

Molecular Structure Analysis

The molecular structure of compounds similar to isobutyl 4-(isonicotinoylamino)benzoate often features complex interactions between the isobutyl group and the benzoate core. For instance, the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate was determined, revealing a bilayer structure with molecules tilted at approximately 40 degrees to the layer normal, suggesting a detailed structural arrangement that could be comparable to isobutyl 4-(isonicotinoylamino)benzoate (A. Leadbetter, M. Mazid, & K. Malik, 1980).

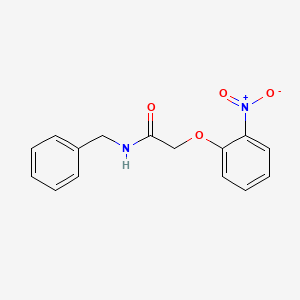

Chemical Reactions and Properties

The chemical reactivity of isobutyl 4-(isonicotinoylamino)benzoate can be inferred from studies on similar esters and amides. These compounds participate in a variety of chemical reactions, including esterification, amidation, and reactions with isocyanates. For example, the CO2-fixation reaction of 4-(benzylamino)-2-butynyl carbonates and benzoates in the presence of DBU led to the formation of substituted 5-vinylideneoxazolidin-2-ones, highlighting the reactive versatility of benzoate derivatives (Masahiro Yoshida, Yuki Komatsuzaki, & M. Ihara*, 2008).

Physical Properties Analysis

The physical properties of similar compounds indicate that branching of the ester alkyl chain, as seen in alkyl 4-(4-alkoxybenzylideneamino)benzoates, affects their liquid crystalline properties. These studies demonstrate how the ester's alkyl group's structure impacts the thermal behavior and phase transitions of the compounds, providing a basis for predicting the physical properties of isobutyl 4-(isonicotinoylamino)benzoate (Y. Matsunaga & Nobuhiko Miyajima, 1985).

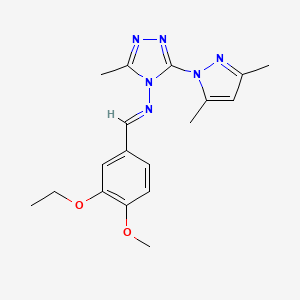

Wissenschaftliche Forschungsanwendungen

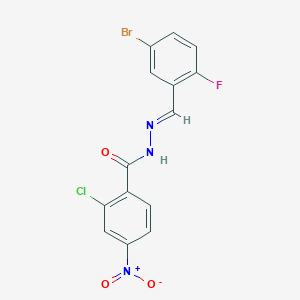

Antibacterial Activity of Salicylanilide Benzoates

Research on salicylanilide benzoates, a class of compounds structurally related to isobutyl 4-(isonicotinoylamino)benzoate, has demonstrated significant antibacterial properties. These compounds have been evaluated against various mycobacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), showing minimal inhibitory concentrations comparable to standard drugs such as isoniazid. This suggests potential applications in developing new antimicrobial agents for drug-resistant infections (Krátký et al., 2013).

Synthesis and Characterization of Ester Compounds

The synthesis of ester compounds, like isobutyl p-(dimethylamino) benzoate, involves esterification processes that have been optimized under specific conditions. This research area focuses on improving reaction yields and understanding the chemical properties of synthesized esters. Such studies contribute to the development of synthetic methodologies for ester compounds, which can be applied in various fields including pharmaceuticals and materials science (Jian et al., 2006).

Liquid Crystalline Properties for Material Science

Investigations into the liquid crystalline properties of benzoate derivatives, such as isobutyl 4-(4′-phenylbenzylidene-amino)cinnamate, reveal their potential in material science, especially in the design of liquid crystal displays and other optoelectronic devices. The study of these compounds' crystal and molecular structures aids in understanding their phase behavior and applications in creating materials with specific optical properties (Leadbetter et al., 1980).

Catalytic Synthesis of Flavor Compounds

The catalytic synthesis of flavor compounds, such as isobutyl benzoate, using nanometer titanium oxide highlights the application of benzoate esters in the food industry. Optimizing reaction conditions to increase yield points to the importance of catalyst selection and process parameters in producing flavoring agents efficiently (Xu An-wu, 2009).

Safety and Hazards

While specific safety and hazard information for “isobutyl 4-(isonicotinoylamino)benzoate” is not available, similar compounds like isobutyl benzoate are generally advised to be handled with care. They should be stored in a cool, dry place and contact with skin, eyes, or clothing should be avoided .

Eigenschaften

IUPAC Name |

2-methylpropyl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(2)11-22-17(21)14-3-5-15(6-4-14)19-16(20)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQCPUCWXDPWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl 4-(pyridine-4-amido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5-oxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B5559809.png)

![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)

![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)

![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)

![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)